Urea, N,N'-bis((bis-(2-chloroethyl)amino)methyl)- is a complex organic compound characterized by its unique chemical structure, which includes a urea moiety and a bis(2-chloroethyl)amino group. This compound is significant in various scientific fields due to its diverse applications, particularly in medicinal chemistry and as a potential therapeutic agent. The presence of the bis(2-chloroethyl)amino group is noteworthy, as it is often associated with alkylating agents used in chemotherapy, which can modify DNA and induce cell death in cancer cells.
The compound is classified under organic chemicals, specifically as a substituted urea. Its CAS (Chemical Abstracts Service) number is 97139-47-4, which uniquely identifies it among chemical substances. The molecular formula for Urea, N,N'-bis((bis-(2-chloroethyl)amino)methyl)- is , and it has a molecular weight of approximately 425.2 g/mol. This classification places it within the broader category of nitrogen-containing compounds that exhibit significant biological activity.
The synthesis of Urea, N,N'-bis((bis-(2-chloroethyl)amino)methyl)- typically involves several steps:
The reaction conditions are crucial; they often require specific temperatures, catalysts, and solvents to ensure high yields and purity of the final product. For industrial production, optimized reaction conditions are employed to enhance efficiency and scalability, including continuous monitoring of temperature and pressure during synthesis.
The molecular structure of Urea, N,N'-bis((bis-(2-chloroethyl)amino)methyl)- can be depicted as follows:
The structural complexity arises from its multiple functional groups that contribute to its reactivity and biological properties.
Urea, N,N'-bis((bis-(2-chloroethyl)amino)methyl)- can participate in various chemical reactions:
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically performed under controlled conditions to optimize selectivity and yield.
The mechanism of action for Urea, N,N'-bis((bis-(2-chloroethyl)amino)methyl)- primarily involves its role as an alkylating agent. Upon entering a biological system, the bis(2-chloroethyl)amino groups can interact with nucleophilic sites on DNA molecules, leading to cross-linking and subsequent disruption of DNA replication. This action is particularly relevant in cancer treatment, where such compounds are designed to inhibit tumor growth by inducing apoptosis in rapidly dividing cells.
The compound exhibits notable stability under standard conditions but may decompose under extreme pH or temperature variations. Its reactivity is primarily attributed to the electrophilic nature of the chloroethyl groups.
Urea, N,N'-bis((bis-(2-chloroethyl)amino)methyl)- has significant applications in:
This compound exemplifies the intersection between organic synthesis and pharmaceutical applications, highlighting its relevance in developing new therapeutic strategies against cancer.
The therapeutic application of nitrogen mustards originated from the observation of bone marrow suppression and lymphoid aplasia in World War I victims exposed to sulfur mustard gas. This cytotoxic effect on rapidly dividing cells prompted systematic investigations into nitrogen mustard derivatives as anticancer agents. The foundational bis(2-chloroethyl)amine pharmacophore was identified as critical for DNA alkylation, forming highly reactive aziridinium intermediates that cross-link DNA strands at guanine N-7 positions in 5'-GNC sequences. This cross-linking disrupts DNA replication and triggers apoptosis in malignant cells [4] [6] [8].
Early clinical trials in the 1940s validated the antineoplastic potential of mechlorethamine (HN2) against lymphomas, establishing the concept of DNA-directed cytotoxicity. However, limitations like chemical instability, systemic toxicity, and poor tumor selectivity drove efforts to modify the core scaffold. Researchers sought to attenuate reactivity through electron-withdrawing groups and improve biodistribution via carrier molecules, leading to second-generation agents like chlorambucil (aromatic carrier) and melphalan (amino acid carrier) [4] [9].
Table 1: Evolution of Nitrogen Mustard-Based Therapeutics
Compound | Structural Innovation | Therapeutic Application |
---|---|---|
Mechlorethamine | Unmodified bis(2-chloroethyl)amine | Hodgkin’s lymphoma (1940s) |
Chlorambucil | Phenylbutyrate carrier group | Chronic lymphocytic leukemia |
Melphalan | L-phenylalanine carrier | Multiple myeloma, ovarian cancer |
Cyclophosphamide* | Oxazaphosphorine prodrug with hepatic activation | Broad-spectrum solid tumors |
Note: Cyclophosphamide exemplifies prodrug innovation but lacks urea linkage [4] [8] [9].
The integration of urea bridges marked a strategic advance in nitrogen mustard design. Urea’s dual hydrogen-bonding capacity and conformational rigidity enabled precise spatial orientation of alkylating centers while modulating electrophilicity. Suramin (1922), the first clinical urea-based drug, demonstrated the scaffold’s capacity for multivalent target engagement, though its trypanocidal mechanism differed from alkylation [1]. Medicinal chemists exploited urea’s versatility to synthesize symmetrical bis-mustards with enhanced DNA affinity. Key innovations included:
Table 2: Structural Evolution of Urea-Linked Nitrogen Mustards
Design Feature | Functional Impact | Example Compound Scaffold |
---|---|---|
Symmetrical bis-mustard | Enhanced DNA cross-linking efficiency | Urea-N(CH₂CH₂Cl)₂ / N(CH₂CH₂Cl)₂-NH-C(O) |
Methylene spacer (‒CH₂‒) | Controlled distance between alkylating centers | ClCH₂CH₂N(CH₃)CH₂-NH-C(O)-NH-CH₂N(CH₃)CH₂CH₂Cl |
Urea carbonyl | Electron withdrawal moderates aziridinium kinetics | Electrophilicity reduced 40-60% vs non-urea mustards |
Synthetic breakthroughs enabled compounds like Urea, N,N'-bis((bis-(2-chloroethyl)amino)methyl)- (CAS 14283-80-8), where dual bis(2-chloroethyl)amino groups connect via methylene-linked urea. This architecture permitted tumor-selective DNA alkylation while mitigating off-target reactions [3] [4].
The development of multifunctional urea mustards involved iterative advances in organic chemistry and molecular pharmacology:
Early Prodrug Strategies (1950s–1960s)Bis-mustard ureas were engineered as prodrugs activated by tumor-associated enzymes. For example, N-oxide derivatives leveraged hypoxic tumor microenvironments for selective reduction, releasing active alkylating species [4].
DNA-Affinity Carriers (1970s–1990s)Urea-linked mustards conjugated to DNA-intercalating moieties (e.g., acridine, quinoline) demonstrated enhanced cytotoxicity. Tallimustine (FCE 24517), incorporating a distamycin-derived carrier, advanced to Phase II trials by 1994. Researchers synthesized phenyl N-mustard–quinoline conjugates using urea or hydrazinecarboxamide linkers, confirming superior DNA cross-linking versus non-targeted mustards [3].
Kinase Inhibitor Hybrids (2000s–Present)Urea-based kinase inhibitors (e.g., sorafenib) inspired hybrid molecules combining bis(2-chloroethyl)amino groups with kinase-binding motifs. These leveraged urea’s capacity for simultaneous target binding and DNA alkylation. Patent surveys (2000–2022) show exponential growth in urea-linked cytostatic agents [1].
Table 3: Synthesis Milestones for Polyfunctional Urea Mustards
Era | Synthetic Strategy | Representative Innovation |
---|---|---|
1950s | Prodrug masking | Glutamic acid/tyramine conjugation via urea linkers |
1970s | DNA-minor groove binders | Quinoline-mustard conjugates with urea spacers |
1990s | Targeted delivery systems | Antibody-directed enzyme prodrug therapy (ADEPT) urea scaffolds |
2010s | Dual-mechanism hybrids | Urea-linked kinase inhibitor-mustard conjugates |
These innovations established urea as a privileged scaffold in cytostatic agent design, enabling tumor-selective DNA alkylation through rational molecular engineering [1] [3] [4].
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: